molecular formula C12H20Cl2N2 B6184110 2-methyl-1-(2-methylphenyl)piperazine dihydrochloride CAS No. 2624121-77-1

2-methyl-1-(2-methylphenyl)piperazine dihydrochloride

Cat. No.: B6184110
CAS No.: 2624121-77-1
M. Wt: 263.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(2-methylphenyl)piperazine dihydrochloride is a chemical compound belonging to the piperazine class. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a methylphenyl group attached to the piperazine ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-methylphenyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the synthesis of piperazine derivatives can be optimized using microwave-assisted reactions. This method involves the use of a flow microwave reactor, which allows for efficient and scalable production of monosubstituted piperazines. The reactions proceed either at room temperature or higher temperatures in common solvents, with heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-methylphenyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-methyl-1-(2-methylphenyl)piperazine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-1-(2-methylphenyl)piperazine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a methylphenyl group on the piperazine ring may confer unique properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2624121-77-1

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.